N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
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Overview
Description
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide: is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an isoquinoline core substituted with an ethylphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide typically involves the condensation of 2-ethylbenzoic acid with isoquinoline-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. It has demonstrated activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
- N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-4-carboxamide
- N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-5-carboxamide
- N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-6-carboxamide
Comparison: While these compounds share a similar core structure, the position of the carboxamide group on the isoquinoline ring can significantly influence their chemical properties and biological activities
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-4-6-10-15(12)19-18(22)16-11-13-8-3-5-9-14(13)17(21)20-16/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNEOUUQRMCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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